{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine
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Overview
Description
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core with an ethyl group at the 2-position and a methanamine group at the 5-position. It has a molecular formula of C₉H₁₆N₄ and a molecular weight of 180.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylimidazole with a suitable pyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding imidazo[1,2-a]pyrimidine N-oxide.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl(methyl)amine: Similar structure with a methyl group on the methanamine.
Uniqueness
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C9H16N4/c1-2-7-6-13-8(5-10)3-4-11-9(13)12-7/h6,8H,2-5,10H2,1H3,(H,11,12) |
InChI Key |
DPQIDNXLLUITFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C(CCNC2=N1)CN |
Origin of Product |
United States |
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